Synthesis and characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one
Synthesis and characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(Azepan-1-yl)-2-bromopropan-1-one, a valuable α-haloamide intermediate in organic synthesis. α-haloamides are versatile building blocks, recognized for their reactivity in a wide array of transformations including nucleophilic substitutions and cross-coupling reactions.[1][2] This document details a robust synthetic protocol, explores the underlying reaction mechanism, and establishes a thorough analytical workflow for structural confirmation and purity assessment. It is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating methodology.
Introduction and Strategic Overview
α-haloamides are a class of organic compounds featuring a halogen atom on the carbon adjacent (the α-position) to the amide carbonyl group.[3] This structural motif renders the α-carbon electrophilic and susceptible to nucleophilic attack, making these compounds powerful intermediates for constructing more complex molecular architectures, such as α-amino amides and various heterocyclic systems.[1][4] The title compound, 1-(Azepan-1-yl)-2-bromopropan-1-one, incorporates a seven-membered azepane ring, a common scaffold in pharmacologically active molecules.[5]
The synthesis strategy is based on a direct and efficient nucleophilic acyl substitution. This approach involves the reaction of a secondary amine, azepane (hexamethyleneimine), with an activated carboxylic acid derivative, 2-bromopropanoyl bromide. This method is one of the most common and reliable ways to form amide bonds.[]
Synthesis Methodology
The synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one is achieved through the acylation of azepane with 2-bromopropanoyl bromide. The causality behind this choice is the high reactivity of the acyl bromide, which ensures a rapid and high-yielding conversion under controlled conditions.
Reaction Mechanism
The core of the synthesis is a classic nucleophilic acyl substitution. The nitrogen atom of azepane, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2-bromopropanoyl bromide. This forms a tetrahedral intermediate which then collapses, expelling the bromide ion as a leaving group. A second equivalent of the azepane base (or an auxiliary base like triethylamine) neutralizes the hydrogen bromide (HBr) generated in situ, driving the reaction to completion.
Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Purpose | Key Considerations |
| Azepane (Hexamethyleneimine) | 111-49-9 | C₆H₁₃N | Nucleophile | Corrosive, flammable. Handle in a fume hood. |
| 2-Bromopropanoyl bromide | 563-76-8 | C₃H₄Br₂O | Acylating Agent | Highly corrosive, moisture-sensitive.[7][8] Handle under inert gas. |
| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | Base (Optional) | Used as an HBr scavenger. Corrosive, flammable. |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Solvent | Anhydrous grade is essential to prevent hydrolysis of the acyl bromide. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying Agent | For drying the organic phase during workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | Quenching Agent | Neutralizes excess acid during workup. |
Detailed Experimental Protocol
Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.[7][9]
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add azepane (2.2 equivalents) dissolved in anhydrous dichloromethane (DCM).
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Inert Atmosphere: Purge the system with dry nitrogen gas. An inert atmosphere is critical to prevent the highly reactive 2-bromopropanoyl bromide from hydrolyzing upon contact with atmospheric moisture.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a crucial step to control the highly exothermic nature of the acylation reaction, thereby minimizing the formation of side products.
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Reagent Addition: Dissolve 2-bromopropanoyl bromide (1.0 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl bromide solution dropwise to the stirred azepane solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
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Aqueous Workup: Upon completion, cool the mixture again to 0 °C and slowly quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HBr and unreacted acyl bromide.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically purified by column chromatography on silica gel to yield the pure 1-(Azepan-1-yl)-2-bromopropan-1-one.
Physicochemical and Spectroscopic Characterization
A self-validating protocol requires rigorous characterization to confirm the identity, structure, and purity of the synthesized compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₆BrNO | [10] |
| Molecular Weight | 234.13 g/mol | Calculated |
| Monoisotopic Mass | 233.04153 Da | [10] |
| Appearance | Expected: Colorless to pale yellow oil/solid | General observation for similar compounds |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | Inferred from structure |
Spectroscopic Analysis Workflow
A combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.
Caption: Figure 2: Spectroscopic Validation Workflow
Expected Spectroscopic Data
| Technique | Expected Observations and Interpretation |
| ¹H NMR | Azepane Ring Protons: Complex multiplets expected between δ 1.5-1.8 ppm and δ 3.3-3.6 ppm. The two protons α to the nitrogen will be diastereotopic and appear as distinct signals. CH-Br Proton: A quartet (q) around δ 4.5-4.8 ppm, coupled to the methyl protons. CH₃ Protons: A doublet (d) around δ 1.8-2.0 ppm, coupled to the CH-Br proton. The integration ratio should be consistent with the 12:1:3 protons of the azepane, methine, and methyl groups, respectively. |
| ¹³C NMR | Amide Carbonyl (C=O): A signal in the range of δ 165-170 ppm. CH-Br Carbon: A signal around δ 40-50 ppm. Azepane Carbons: Multiple signals in the aliphatic region (δ 25-50 ppm). Methyl Carbon (CH₃): A signal around δ 20-25 ppm. |
| IR Spectroscopy | A strong, characteristic absorption band for the tertiary amide carbonyl (C=O) stretch is expected in the region of 1630-1660 cm⁻¹. C-H stretching vibrations will be observed around 2850-2950 cm⁻¹.[11] The C-Br stretch is expected in the fingerprint region, typically 550-750 cm⁻¹.[11] |
| Mass Spectrometry (EI-MS) | The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12][13] For C₉H₁₆⁷⁹BrNO, the expected m/z is ~233, and for C₉H₁₆⁸¹BrNO, it is ~235. Key fragmentation would likely involve the loss of a bromine radical (•Br) and cleavage α to the carbonyl group. |
Safety, Handling, and Storage
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2-Bromopropanoyl bromide: This reagent is extremely corrosive and lachrymatory.[8] It causes severe skin burns and eye damage.[7] It must be handled in a fume hood with appropriate PPE. It is also water-reactive and should be stored under an inert atmosphere in a cool, dry place.[9][14]
-
Azepane (Hexamethyleneimine): This is a corrosive and flammable liquid. Avoid inhalation and skin contact.
-
1-(Azepan-1-yl)-2-bromopropan-1-one: As an α-bromo amide, the product should be treated as a potential irritant and alkylating agent. Handle with care, avoiding skin and eye contact. Store in a tightly sealed container in a cool, dark place to prevent degradation.
Conclusion
This guide outlines a reliable and well-rationalized method for the synthesis of 1-(Azepan-1-yl)-2-bromopropan-1-one via nucleophilic acyl substitution. The causality behind each experimental step, from temperature control to the use of an inert atmosphere, has been explained to ensure reproducibility and high yield. The comprehensive characterization workflow, employing a suite of spectroscopic techniques, provides a robust system for validating the structure and purity of the final product. This molecule serves as a versatile intermediate, and the protocols described herein provide a solid foundation for its synthesis and subsequent application in research and development.
References
-
Baran, P. S., et al. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society. [Link]
-
Various Authors. (2023). What is the mechanism of bromination of an amide group?. Quora. [Link]
-
Fiveable. Alpha-Brominated Amide Definition. Fiveable. [Link]
-
Sun, B., et al. (2019). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]
-
Various Authors. α-Haloenamides: Synthesis and Subsequent Transformations. Semantic Scholar. [Link]
-
D'Auria, M. (2018). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 51660044, (2S)-1-(azepan-1-yl)-2-bromopropan-1-one. PubChem. [Link]
-
LibreTexts Chemistry. 22.4: Alpha Bromination of Carboxylic Acids. LibreTexts. [Link]
-
Barde, E., Guérinot, A., & Cossy, J. (2017). Cobalt-Catalyzed Cross-Coupling of α-Bromo Amides with Grignard Reagents. Organic Letters. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]
-
Doc Brown's Chemistry. Mass spectrum of 1-bromopropane. Doc Brown's Chemistry. [Link]
-
ResearchGate. Mass spectrum of 1-bromopropane. ResearchGate. [Link]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. (2S)-1-(azepan-1-yl)-2-bromopropan-1-one | C9H16BrNO | CID 51660044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. CAS 563-76-8: 2-Bromopropionyl bromide | CymitQuimica [cymitquimica.com]
